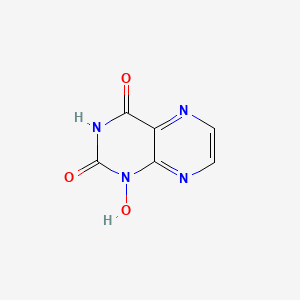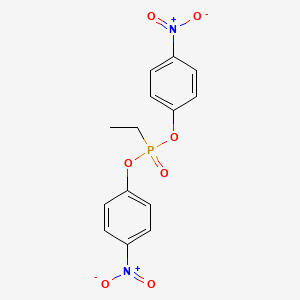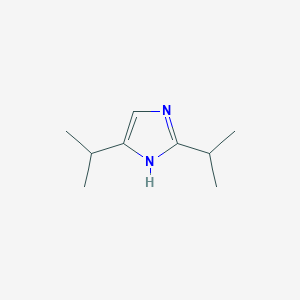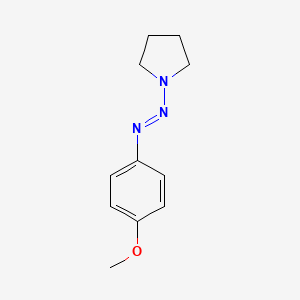
2,4(1H,3H)-Pteridinedione, 1-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pteridinedione, 1-hydroxy- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is part of the pteridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-diaminopyrimidine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative.
Industrial Production Methods
Industrial production of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pteridinedione, 1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties.
Applications De Recherche Scientifique
2,4(1H,3H)-Pteridinedione, 1-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in enzymatic reactions and as a potential inhibitor of certain biological pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxypyrimidine: Another heterocyclic compound with similar structural features.
Quinoline-2,4-dione: A compound with a similar core structure but different functional groups.
Uniqueness
2,4(1H,3H)-Pteridinedione, 1-hydroxy- is unique due to its specific substitution pattern and the presence of the hydroxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 2,4(1H,3H)-Pteridinedione, 1-hydroxy-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
37440-27-0 |
|---|---|
Formule moléculaire |
C6H4N4O3 |
Poids moléculaire |
180.12 g/mol |
Nom IUPAC |
1-hydroxypteridine-2,4-dione |
InChI |
InChI=1S/C6H4N4O3/c11-5-3-4(8-2-1-7-3)10(13)6(12)9-5/h1-2,13H,(H,9,11,12) |
Clé InChI |
RHQIHQYLTHDOFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=N1)C(=O)NC(=O)N2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)



![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)







![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)
